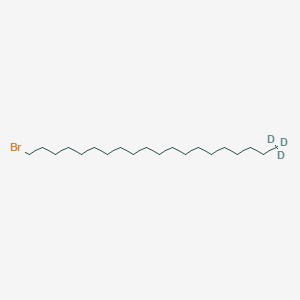

1-Bromoicosane-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

20-bromo-1,1,1-trideuterioicosane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZASMUMJSKOHFJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromoicosane-d3

This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromoicosane-d3, a deuterated long-chain alkyl halide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines a feasible synthetic route, detailed experimental protocols, and robust purification methods, adapted from established procedures for analogous compounds.

Introduction

Deuterium-labeled compounds, such as this compound, are invaluable tools in mechanistic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. The strategic incorporation of deuterium atoms can alter the metabolic profile of a molecule, a concept increasingly utilized in drug discovery to enhance therapeutic properties. This guide details a practical approach to the synthesis and purification of this compound, ensuring high isotopic purity and chemical integrity.

Synthetic Pathway

The synthesis of this compound can be effectively achieved through the bromination of a terminally deuterated icosanol (icosan-1,1,1-d3-ol). This method is analogous to the well-established synthesis of other primary bromoalkanes from their corresponding alcohols. The reaction proceeds via a nucleophilic substitution mechanism.

A common and effective method for this transformation is the in-situ generation of hydrobromic acid (HBr) from sodium bromide and sulfuric acid, which then reacts with the deuterated alcohol.

Experimental Protocols

Synthesis of this compound from Icosan-1,1,1-d3-ol

This protocol is adapted from established procedures for the synthesis of similar bromoalkanes.[1][2][3]

Materials:

-

Icosan-1,1,1-d3-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bromide (1.2 equivalents) and deionized water.

-

To this stirred suspension, add icosan-1,1,1-d3-ol (1.0 equivalent).

-

Cool the flask in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid (1.2 equivalents) dropwise to the cooled and stirred mixture. The addition should be controlled to keep the temperature below 10°C. This addition generates HBr in situ.

-

After the complete addition of sulfuric acid, remove the ice bath and heat the mixture to reflux. Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification of this compound

The purification process involves a series of washes to remove unreacted reagents and byproducts, followed by drying and final purification.[3][4][5]

Materials:

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane (or other suitable organic solvent)

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add deionized water to the separatory funnel and shake gently. Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Discard the aqueous layer.

-

Wash the organic layer with saturated brine solution to remove any remaining water-soluble impurities. Discard the aqueous layer.

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis and purification of this compound. Actual results may vary depending on experimental conditions and scale.

| Parameter | Value | Method of Analysis |

| Starting Material | Icosan-1,1,1-d3-ol | - |

| Product | This compound | - |

| Molecular Formula | C₂₀H₃₈DBr | - |

| Molecular Weight | 364.44 g/mol | - |

| Theoretical Yield | Based on starting material | Calculation |

| Actual Yield (Crude) | 85-95% | Gravimetric |

| Actual Yield (Purified) | 70-85% | Gravimetric |

| Purity (Crude) | >90% | GC-MS, ¹H NMR |

| Purity (Purified) | >98% | GC-MS, ¹H NMR |

| Isotopic Purity (D-incorporation) | >98% | Mass Spectrometry, NMR |

| Appearance | Colorless to pale yellow liquid/solid | Visual |

| Boiling Point | ~180-185 °C at 0.5 mmHg | Ebulliometry |

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described in this guide.

References

The Role of 1-Bromoicosane-d3 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical research, particularly within drug development and metabolomics, the demand for precise and accurate quantification of molecules is paramount. Deuterated internal standards play a pivotal role in achieving this accuracy, especially in mass spectrometry-based analyses. 1-Bromoicosane-d3, a deuterated long-chain bromoalkane, serves as a critical internal standard for the quantification of long-chain alkyl compounds, lipids, and their metabolites. This technical guide elucidates the primary applications of this compound in research, detailing its function as an internal standard and providing generalized experimental protocols and data presentation formats relevant to its use. While specific published research explicitly detailing the use of this compound is not abundant, its utility can be thoroughly understood through the established principles of stable isotope dilution analysis and by examining the application of analogous deuterated long-chain compounds.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample before analysis.[1] The ideal internal standard has chemical and physical properties as close as possible to the analyte of interest.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they exhibit nearly identical chromatographic retention times and ionization efficiencies to their non-labeled counterparts.[2] The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

The use of deuterated internal standards allows for the correction of variability that can be introduced at various stages of an analytical workflow, including:

-

Sample Extraction: Losses during sample preparation and extraction are accounted for as both the analyte and the internal standard will be affected similarly.

-

Matrix Effects: Variations in ionization efficiency due to the complexity of the sample matrix (e.g., plasma, tissue homogenates) can be normalized.

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are corrected for by comparing the analyte signal to the internal standard signal.[1]

This compound, with its 20-carbon chain, is particularly well-suited as an internal standard for the analysis of long-chain fatty acids, lipids, and other lipophilic molecules. The presence of bromine also provides a distinct isotopic pattern that can aid in identification.

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical use of this compound in research is as an internal standard for quantitative analysis by mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Principle of Stable Isotope Dilution

The methodology underpinning the use of this compound is stable isotope dilution. A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. The ratio of the endogenous analyte to the added deuterated standard is then measured by the mass spectrometer. Because this ratio remains constant throughout the analytical process, any sample loss or variation in instrument response will affect both compounds equally, thus preserving the accuracy of the final calculated concentration of the analyte.[3]

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical relationship of an internal standard in a typical quantitative mass spectrometry workflow, ensuring analytical accuracy.

Caption: Logical workflow demonstrating the role of an internal standard.

Experimental Protocols

General Experimental Workflow for Lipid Quantification

The following diagram outlines a typical experimental workflow for the quantification of lipids using a deuterated internal standard.

Caption: Generalized experimental workflow for lipid quantification.

Detailed Methodologies

3.2.1. Lipid Extraction (Folch Method)

-

To a 100 µL plasma sample, add a known amount of this compound solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[4]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[2]

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[4]

-

Centrifuge the sample to facilitate the separation of the aqueous and organic layers.[2]

-

Carefully collect the lower organic layer, which contains the lipids and the internal standard.

-

Dry the collected organic extract under a stream of nitrogen.

3.2.2. LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of the initial mobile phase.

-

Chromatography: Use a reverse-phase C18 column for the separation of the analytes. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.[3]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and this compound.[5]

Data Presentation

Quantitative data from such experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Representative Quantitative Data

The following table provides a template for presenting quantitative data for a hypothetical long-chain fatty acid (LCFA) quantified using this compound as an internal standard in different biological samples.

| Sample ID | Matrix | Analyte (LCFA) Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Control 1 | Plasma | 1,250,000 | 2,500,000 | 0.50 | 5.0 |

| Control 2 | Plasma | 1,350,000 | 2,450,000 | 0.55 | 5.5 |

| Treated 1 | Plasma | 2,500,000 | 2,550,000 | 0.98 | 9.8 |

| Treated 2 | Plasma | 2,750,000 | 2,480,000 | 1.11 | 11.1 |

| Control 3 | Liver | 850,000 | 2,400,000 | 0.35 | 3.5 |

| Treated 3 | Liver | 1,800,000 | 2,510,000 | 0.72 | 7.2 |

Calibration Curve Data

A calibration curve is essential for accurate quantification. It is generated by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

| Calibrator | Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 0.1 | 25,000 | 2,500,000 | 0.01 |

| 2 | 0.5 | 125,000 | 2,500,000 | 0.05 |

| 3 | 1.0 | 250,000 | 2,500,000 | 0.10 |

| 4 | 5.0 | 1,250,000 | 2,500,000 | 0.50 |

| 5 | 10.0 | 2,500,000 | 2,500,000 | 1.00 |

| 6 | 25.0 | 6,250,000 | 2,500,000 | 2.50 |

| 7 | 50.0 | 12,500,000 | 2,500,000 | 5.00 |

Conclusion

This compound is a valuable tool for researchers in fields requiring precise quantification of long-chain alkyl compounds. Its role as a deuterated internal standard in mass spectrometry-based analyses is critical for ensuring the accuracy and reliability of quantitative data. By correcting for variations inherent in complex analytical workflows, this compound and similar stable isotope-labeled standards enable researchers to obtain high-quality data, which is fundamental for advancing drug development, metabolomics, and other areas of scientific inquiry. The generalized protocols and data presentation formats provided in this guide offer a framework for the effective implementation of this compound in the laboratory.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromoicosane-d3 molecular weight and formula

An In-Depth Technical Guide to 1-Bromoicosane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and applications of this compound, a deuterated form of 1-bromoicosane. This stable isotope-labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification and metabolic studies.

Core Molecular Data

The fundamental molecular properties of 1-Bromoicosane-20,20,20-d3 are summarized below. The incorporation of three deuterium atoms at the terminal methyl group results in a predictable mass shift, making it an ideal internal standard for its non-labeled counterpart.

| Property | Value | Citation |

| Chemical Name | 1-Bromoeicosane-20,20,20-d3 | [1] |

| Molecular Formula | C₂₀D₃H₃₈Br | [1] |

| Molecular Weight | 363.258 g/mol | [1] |

| CAS Number | 202480-72-6 | [1] |

Applications of Deuterated Compounds

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are non-radioactive, stable isotopes.[2] They are critical in pharmaceutical research and analytical chemistry for several reasons:[2]

-

Internal Standards: In quantitative mass spectrometry, deuterated analogues of an analyte are ideal internal standards. They exhibit similar chemical and physical properties (e.g., extraction recovery, ionization efficiency) to the analyte but are distinguishable by their mass-to-charge ratio.[3]

-

Metabolic Studies: Labeled compounds are used to trace the metabolic fate of drugs and other molecules within biological systems (DMPK studies).[2]

-

Kinetic Isotope Effect: The replacement of hydrogen with deuterium can slow down metabolic reactions, a phenomenon known as the deuterium isotope effect. This can be leveraged to improve a drug's metabolic stability and half-life.[2]

Experimental Protocol: Quantification of 1-Bromoicosane using this compound as an Internal Standard via GC-MS

This section outlines a detailed methodology for the quantitative analysis of 1-bromoicosane in a sample matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

3.1 Objective To accurately determine the concentration of 1-bromoicosane in a biological matrix by correcting for sample preparation variability and instrument response fluctuations.

3.2 Materials and Reagents

-

1-Bromoicosane (analyte)

-

This compound (internal standard, IS)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Blank plasma matrix

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

3.3 Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (nitrogen blow-down)

3.4 Procedure

3.4.1 Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-bromoicosane and this compound in hexane to create primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the 1-bromoicosane working solution to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 100 ng/mL).

3.4.2 Sample Preparation (Solid Phase Extraction)

-

Aliquoting: Pipette 100 µL of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

-

Internal Standard Addition: Add 10 µL of the this compound spiking solution to every tube except for the blank. Vortex for 10 seconds.

-

Protein Precipitation: Add 200 µL of cold methanol to each tube, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

-

SPE Cartridge Conditioning: Condition C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of a 5% methanol/water solution to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of hexane into clean collection tubes.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 50 µL of hexane for GC-MS analysis.

3.4.3 GC-MS Analysis

-

Injection: Inject 1 µL of the reconstituted sample onto the GC-MS system.

-

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor characteristic ions for 1-bromoicosane (analyte) and this compound (IS). For example, monitor the molecular ion cluster or a prominent fragment ion.

-

3.5 Data Analysis

-

Peak Integration: Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calibration Curve: Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.

-

Quantification: Calculate the analyte/IS peak area ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the quantitative analysis workflow described above.

Caption: Workflow for quantification using a deuterated internal standard.

References

In-Depth Technical Guide to the Physical Characteristics of 1-Bromoicosane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1-Bromoicosane-d3. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue, 1-Bromoicosane, as a close proxy. The information is presented to facilitate research, drug development, and other scientific applications where the physical properties of this long-chain haloalkane are critical.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound and 1-Bromoicosane are summarized in the table below. These values are essential for a variety of experimental and modeling applications, providing a baseline for understanding the compound's behavior.

| Property | This compound | 1-Bromoicosane |

| Chemical Formula | C₂₀H₄₀D₃Br | C₂₀H₄₁Br |

| Molecular Weight | 363.258 g/mol | 361.444 g/mol [1][2][3][4][5] |

| CAS Number | 202480-72-6 | 4276-49-7[1][2][3][4][5] |

| Physical State | Not explicitly stated, presumed to be a solid at room temperature. | White powder[2] |

| Melting Point | No data available | 36-38 °C |

| Boiling Point | No data available | 185-190 °C at 0.5 mmHg |

| Density | No data available | No readily available experimental data |

| Solubility | No specific data available. Expected to be soluble in non-polar organic solvents and insoluble in water. | Soluble in organic solvents; insoluble in water.[6][7] |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physical properties of long-chain haloalkanes like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is utilized.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is molten.

-

Boiling Point Determination

For high boiling point compounds like 1-Bromoicosane, boiling point is determined under reduced pressure to prevent decomposition.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer, and a heating mantle is used.

-

Procedure:

-

The sample is heated under a specific, constant reduced pressure.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

-

This is repeated at several different pressures to establish a pressure-temperature nomograph if required.

-

Density Determination

The density of solid this compound can be determined using the displacement method.

Methodology:

-

Sample Preparation: A known mass of the solid this compound is accurately weighed.

-

Apparatus: A graduated cylinder or a pycnometer and a compatible liquid in which the sample is insoluble (e.g., water, if appropriate, or an inert, non-solvent liquid of known density).

-

Procedure:

-

A known volume of the displacement liquid is placed in the graduated cylinder.

-

The weighed solid sample is carefully added to the liquid, ensuring it is fully submerged.

-

The new volume is recorded. The difference in volume represents the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its displaced volume.

-

Solubility Determination

The solubility of this compound in various organic solvents can be determined using the saturation shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Apparatus: A constant temperature shaker bath, a centrifuge, and an analytical instrument for concentration measurement (e.g., GC-MS or HPLC).

-

Procedure:

-

The vials are agitated in the shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then centrifuged to separate the undissolved solid.

-

A known aliquot of the clear supernatant is carefully removed and diluted.

-

The concentration of the dissolved this compound in the diluted sample is determined using a pre-calibrated analytical method.

-

The solubility is then calculated back to the original concentration in the saturated solution.

-

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a long-chain haloalkane such as this compound.

Caption: Logical workflow for the synthesis, purification, and physical characterization of this compound.

References

- 1. 1-Bromoeicosane [webbook.nist.gov]

- 2. 1-Bromoeicosane | C20H41Br | CID 20271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromoeicosane [webbook.nist.gov]

- 4. 1-Bromoeicosane [webbook.nist.gov]

- 5. 1-Bromoeicosane [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Navigating the Supply of 1-Bromoicosane-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals requiring 1-Bromoicosane-d3, a deuterated 20-carbon chain bromoalkane, direct commercial suppliers of this specific isotopically labeled compound are not readily found in standard chemical catalogs. The acquisition of this compound necessitates a custom synthesis approach, leveraging the expertise of specialized chemical synthesis companies. This guide provides an in-depth overview of potential suppliers for custom synthesis, a plausible synthetic methodology, expected technical specifications, and a generalized workflow for its production and quality control.

Custom Synthesis Suppliers

Given that this compound is not a stock chemical, researchers must engage with companies that specialize in the custom synthesis of deuterated compounds. These companies possess the necessary expertise in isotope labeling and can produce the compound to meet specific research requirements. Below is a table of potential suppliers offering such services.

| Supplier | Services Offered | Location |

| ResolveMass Laboratories Inc. | Custom synthesis of deuterated chemicals with a focus on purity and reproducibility. They offer services for pharmaceutical, analytical, and materials science applications.[1] | Montreal, Canada |

| MedChemExpress (MCE) | Custom synthesis of stable isotope-labeled compounds, including those with Deuterium (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N).[2] | USA |

| Alfa Chemistry | Specializes in the custom synthesis of deuterated compounds for drug discovery and development, offering services from starting materials to final products.[3] | USA |

| ARMAR Isotopes | Provides custom synthesis of isotopically labeled compounds in laboratory quantities.[4] | Switzerland |

| C/D/N Isotopes Inc. | Manufactures a wide range of deuterated compounds and offers extensive custom synthesis capabilities to meet specific customer needs.[5] | Quebec, Canada |

| Revvity | Offers custom stable isotope labeling services, including Deuterium, Carbon-13, and Nitrogen-15, with technical support throughout the process.[6] | USA |

| BOC Sciences | Provides comprehensive stable isotope labeling services, including custom synthesis of compounds for various research applications.[] | USA |

| Zeochem | Offers a range of deuterated reagents and provides custom synthesis and process development for new deuterated compounds.[8] | Switzerland |

Expected Technical Specifications

For a custom-synthesized batch of this compound, researchers should define a clear set of technical specifications to ensure the compound's suitability for their experiments. The following table outlines the key parameters to be specified.

| Parameter | Specification | Analytical Method |

| Chemical Identity | This compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Chemical Purity | ≥98% | GC-MS, HPLC |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, ²H NMR |

| Appearance | Colorless to pale yellow solid or liquid | Visual Inspection |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, hexane) | To be determined |

| Storage Conditions | 2-8°C, protected from light and moisture | - |

Experimental Protocols

The synthesis of this compound is not described in readily available literature, thus a hypothetical two-step experimental protocol is proposed based on general methodologies for the deuteration of long-chain alkanes and subsequent bromination.

Step 1: Synthesis of Icosane-d42 (Perdeuterated Icosane)

Objective: To produce the perdeuterated alkane backbone.

Methodology: A plausible method is the catalytic hydrogenation of a suitable 20-carbon unsaturated precursor with deuterium gas (D₂).

Materials:

-

Icosene (or another suitable C20 unsaturated hydrocarbon)

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Deuterium gas (D₂)

-

High-pressure reactor

-

Anhydrous organic solvent (e.g., ethyl acetate)

Procedure:

-

The unsaturated C20 precursor is dissolved in an anhydrous organic solvent in a high-pressure reactor.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized with deuterium gas to a specified pressure.

-

The reaction mixture is stirred at a controlled temperature for a predetermined duration to ensure complete saturation of the double bonds with deuterium.

-

Upon completion, the reactor is depressurized, and the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude Icosane-d42.

-

Purification is achieved through recrystallization or column chromatography to obtain the pure perdeuterated alkane.

Step 2: Bromination of Icosane-d42 to this compound

Objective: To selectively introduce a bromine atom at the terminal position.

Methodology: Free radical bromination using a selective brominating agent under photochemical or thermal initiation. To favor terminal bromination, specific reaction conditions and reagents are necessary.

Materials:

-

Icosane-d42

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-reactive solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

UV lamp or heat source

Procedure:

-

Icosane-d42 is dissolved in a dry, non-polar solvent such as carbon tetrachloride in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide and a catalytic amount of a radical initiator are added to the solution.

-

The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

-

The reaction is monitored by a suitable technique (e.g., GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Once the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate this compound from unreacted starting material and poly-brominated side products.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the custom synthesis and a general signaling pathway where such a labeled compound might be used as a tracer.

Caption: A generalized workflow for the custom synthesis of a deuterated compound.

Caption: Hypothetical signaling pathway using this compound as a tracer.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. armar-europa.de [armar-europa.de]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. revvity.com [revvity.com]

- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

An In-depth Technical Guide to the Isotopic Purity of 1-Bromoicosane-d3

This document is intended for researchers, scientists, and drug development professionals interested in the use of deuterated compounds as internal standards, tracers in metabolic studies, or for altering pharmacokinetic profiles. The accurate determination of isotopic purity is critical for the reliable application of such labeled compounds.[1]

Proposed Synthesis of 1-Bromoicosane-20,20,20-d3

A plausible synthetic route for the preparation of 1-Bromoicosane with deuterium labeling at the terminal methyl group (ω-position) is outlined below. This position is often chosen for metabolic studies to trace the fate of the terminal carbon. The synthesis starts from a commercially available 19-carbon precursor.

Caption: Proposed synthetic pathway for 1-Bromoicosane-20,20,20-d3.

Data on Isotopic Purity

The isotopic purity of the synthesized 1-Bromoicosane-d3 would be determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The following tables present hypothetical data for a typical synthesis.

Table 1: Isotopic Distribution of this compound by High-Resolution Mass Spectrometry

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 362.27 | 0.5 |

| d1 | 363.28 | 1.2 |

| d2 | 364.28 | 2.8 |

| d3 (target) | 365.29 | 95.3 |

| d4+ | >366.29 | 0.2 |

Table 2: Isotopic Enrichment of this compound by NMR Spectroscopy

| Nucleus | Method | Position of Deuteration | Isotopic Enrichment (%) |

| ¹H NMR | Integration of residual proton signal | C-20 | >99 |

| ²H NMR | Direct integration of deuterium signal | C-20 | 98.5 ± 0.5 |

Experimental Protocols

Detailed experimental procedures for the synthesis and analytical characterization of this compound are provided below.

Step 1: Esterification of 19-Bromononadecanoic Acid

-

19-Bromononadecanoic acid (1.0 eq) is dissolved in methanol (10 vol).

-

Concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 19-bromononadecanoate.

Step 2: Grignard Coupling with Trideuteriomethyl Magnesium Iodide

-

A solution of methyl 19-bromononadecanoate (1.0 eq) in dry tetrahydrofuran (THF) is prepared.

-

Lithium tetrachlorocuprate(II) (0.05 eq) is added to the solution.

-

Trideuteriomethyl magnesium iodide (CD₃MgI, 1.2 eq) in diethyl ether is added dropwise at -10 °C.

-

The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.

-

The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl 20,20,20-trideuterioicosanoate.

Step 3: Reduction to 20,20,20-Trideuterioicosan-1-ol

-

A solution of methyl 20,20,20-trideuterioicosanoate (1.0 eq) in dry THF is added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in THF at 0 °C.

-

The mixture is stirred at room temperature for 3 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% sodium hydroxide solution, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated to yield 20,20,20-trideuterioicosan-1-ol.

Step 4: Bromination to 1-Bromoicosane-20,20,20-d3

-

20,20,20-Trideuterioicosan-1-ol (1.0 eq) is dissolved in dry diethyl ether.[3][4]

-

The solution is cooled to 0 °C, and phosphorus tribromide (0.4 eq) is added dropwise.[5][6]

-

A few drops of pyridine are added, and the mixture is stirred at room temperature for 6 hours.[3]

-

The reaction is quenched with ice-water and extracted with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford 1-Bromoicosane-20,20,20-d3.

A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several key steps.[7]

Caption: Workflow for isotopic purity analysis by HRMS.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration that provides a strong signal for all isotopic species.[8]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.

-

Analysis: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Data is acquired in full scan mode with a mass range that encompasses the unlabeled compound and all expected deuterated species. The mass resolution should be sufficient to resolve the different isotopologues.[8]

-

Data Processing: The ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (M+1, M+2, M+3, etc.) are extracted.[8][9]

-

Calculation: The relative abundance of each isotopologue is calculated from the integrated peak areas. Corrections for the natural abundance of ¹³C and other isotopes may be necessary for high accuracy.[7]

NMR spectroscopy provides information on the position of deuterium labeling and can be used to quantify the isotopic enrichment. A combination of ¹H and ²H NMR is often employed.[10][11]

Caption: Workflow for isotopic purity analysis by NMR.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR or a non-deuterated solvent for ²H NMR. A quantitative internal standard can be added.

-

¹H NMR Analysis:

-

A quantitative ¹H NMR spectrum is acquired.

-

The integral of the residual proton signal at the position of deuteration (the methyl group at C-20) is compared to the integral of a non-deuterated signal in the molecule (e.g., the CH₂Br group at C-1).

-

The percentage of deuterium incorporation is calculated based on the reduction in the integral of the signal corresponding to the labeled position.

-

-

²H NMR Analysis:

-

A quantitative ²H NMR spectrum is acquired.[12]

-

The integral of the deuterium signal at the labeled position is measured.

-

The isotopic enrichment can be determined by comparing this integral to that of a known concentration of a deuterated internal standard. Due to the low gyromagnetic ratio of deuterium, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[12]

-

By combining these synthetic and analytical methodologies, a high-purity this compound can be prepared and its isotopic enrichment accurately determined, ensuring its suitability for demanding research applications.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Provide the alcohol that would be used to make the bromoalkanes s... | Study Prep in Pearson+ [pearson.com]

- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Metabolic Maze: A Technical Guide to 1-Bromoicosane-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of 1-Bromoicosane-d3, a deuterated long-chain alkyl halide, as a powerful tool in metabolic research and drug development. Its isotopic labeling allows for precise tracking and quantification in complex biological systems, offering a unique window into lipid metabolism and the pharmacokinetics of long-chain molecules.

Core Data at a Glance

Quantitative data for this compound and its non-deuterated analog are summarized below, providing a basis for experimental design and analysis.

| Property | This compound | 1-Bromoicosane (Non-deuterated) |

| CAS Number | 202480-72-6 | 4276-49-7[1] |

| Molecular Formula | C₂₀H₃₈D₃Br | C₂₀H₄₁Br[1] |

| Molecular Weight | 364.48 g/mol (approx.) | 361.44 g/mol [1] |

| Physical Description | White crystalline solid (predicted) | White powder[1] |

| Boiling Point | Not experimentally determined | ~243 °C at 10 mmHg (predicted) |

| Melting Point | Not experimentally determined | 36-38 °C |

| Solubility | Soluble in organic solvents (e.g., hexane, ethyl acetate) | Soluble in organic solvents |

The Synthetic Pathway: Crafting an Isotopic Probe

A plausible synthetic route involves the reduction of a corresponding carboxylic acid ester with a deuterated reducing agent, followed by bromination.

Experimental Protocol: A Generalized Synthesis

Materials:

-

Methyl icosanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Hydrobromic acid (48%)

-

Sulfuric acid (concentrated)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Deuterated Alcohol Synthesis: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of methyl icosanoate in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum deuteride in the same solvent at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and 15% sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 1-icosanol-d3.

-

Bromination: The 1-icosanol-d3 is then refluxed with an excess of 48% hydrobromic acid and a catalytic amount of concentrated sulfuric acid for several hours.

-

Purification: After cooling, the mixture is extracted with hexane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

Final Purification: The product is further purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Tracing Metabolic Fates: The Role of this compound

Long-chain alkanes and their derivatives are fundamental components of cellular structures and signaling pathways. Understanding their metabolism is crucial in various fields, from fundamental biology to drug development. This compound serves as a valuable metabolic probe to trace the intricate pathways of long-chain fatty acid metabolism.

The primary metabolic route for long-chain alkanes is β-oxidation. This process sequentially shortens the carbon chain, producing acetyl-CoA, which then enters the citric acid cycle for energy production.

Experimental Workflow: A Practical Application

This compound can be employed as an internal standard in mass spectrometry-based lipidomics studies to accurately quantify endogenous long-chain fatty acids or as a tracer to follow their metabolic conversion.

Protocol: In Vitro Lipid Metabolism Assay

Objective: To trace the metabolic conversion of this compound in a cellular model (e.g., hepatocytes).

Methodology:

-

Cell Culture: Plate hepatocytes at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a known concentration of this compound dissolved in a suitable vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Lipid Extraction: At each time point, wash the cells with cold PBS and then extract the total lipids using a modified Bligh-Dyer or Folch method.

-

Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system to identify and quantify the deuterated parent compound and its metabolites.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its unique isotopic signature provides a non-radioactive method for tracing the complex pathways of lipid metabolism and for the precise quantification of related endogenous molecules. The methodologies and data presented in this guide offer a solid foundation for the integration of this valuable probe into a wide range of research applications, from fundamental metabolic studies to the preclinical evaluation of new therapeutic agents.

References

A Technical Guide to the Solubility of 1-Bromoicosane-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1-bromoicosane-d3. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of its solubility, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment. The deuterated nature of this compound, often utilized in pharmacokinetic and metabolic studies, does not significantly alter its fundamental solubility properties compared to its non-deuterated counterpart, 1-bromoicosane.

Core Principles of this compound Solubility

This compound is a long-chain halogenated alkane. Its molecular structure, featuring a twenty-carbon alkyl chain, is the primary determinant of its solubility. The principle of "like dissolves like" is central to understanding its behavior in various organic solvents.

The long, nonpolar C20 alkyl chain renders the molecule predominantly lipophilic and hydrophobic. This structure dictates that this compound will be most soluble in nonpolar and weakly polar organic solvents. The dissolution process in these solvents is driven by favorable van der Waals forces between the solute and solvent molecules.

The single bromine atom introduces a degree of polarity to the molecule. However, the overwhelming influence of the long alkyl chain means that this polarity has a minimal impact on its overall solubility profile. Consequently, its solubility in polar solvents is expected to be very low.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar Aprotic | Hexane, Toluene, Chloroform, Diethyl Ether | High to Miscible | London Dispersion Forces |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Dipole-Dipole Interactions, London |

| Polar Protic | Methanol, Ethanol | Very Low | Hydrogen Bonding (solvent-solvent) |

| Highly Polar | Water | Insoluble | Hydrophobic Effect |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following isothermal shake-flask method is recommended. This is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

High-purity organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a constant temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the collected supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., GC-MS) to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the average concentration from the replicate samples. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or as a percentage by weight.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers in drug development, accurate solubility data is crucial for formulation, preclinical studies, and ensuring the reliable preparation of dosing solutions.

The Effect of Deuteration on the Thermal Stability of Bromoalkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, can significantly influence the kinetic stability of organic molecules. This technical guide provides an in-depth analysis of the thermal stability of deuterated bromoalkanes, a topic of considerable interest in mechanistic organic chemistry and drug development for enhancing metabolic stability. By examining the kinetic isotope effect (KIE), this document elucidates the underlying principles governing the increased thermal stability of bromoalkanes upon deuteration. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of reaction mechanisms and experimental workflows to facilitate a comprehensive understanding.

Introduction: The Kinetic Isotope Effect and Thermal Stability

The thermal decomposition of bromoalkanes, particularly primary and secondary ones, predominantly proceeds through a unimolecular elimination (E2) reaction in the gas phase. This process involves the simultaneous breaking of a carbon-hydrogen (C-H) bond at the β-carbon and a carbon-bromine (C-Br) bond at the α-carbon, leading to the formation of an alkene and hydrogen bromide.

The rate of this decomposition is sensitive to isotopic substitution at the β-carbon. Replacing hydrogen with deuterium (a secondary kinetic isotope effect) leads to a decrease in the reaction rate, thereby enhancing the thermal stability of the molecule. This phenomenon, known as the kinetic isotope effect (KIE), is quantified as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated analog (kD). A kH/kD ratio greater than 1 indicates that the deuterated compound reacts more slowly and is thus more thermally stable.

The primary reason for this effect lies in the difference in zero-point vibrational energy between the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to be broken in the rate-determining step of the elimination reaction.

Quantitative Analysis of Thermal Stability

The thermal stability of bromoalkanes can be quantitatively described by the Arrhenius equation, which relates the rate constant (k) of a reaction to the activation energy (Ea) and the pre-exponential factor (A):

k = A e(-Ea/RT)

A higher activation energy (Ea) signifies a greater energy barrier for the reaction to occur, corresponding to enhanced thermal stability. The following tables summarize the experimentally determined Arrhenius parameters for the thermal decomposition of ethyl bromide and isopropyl bromide, comparing the non-deuterated and deuterated forms.

Table 1: Arrhenius Parameters for the Thermal Decomposition of Ethyl Bromide and Ethyl Bromide-d5 [1]

| Compound | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) |

| Ethyl Bromide (C₂H₅Br) | 8.5 x 10¹² | 52.2 | 523 - 633 |

| Ethyl Bromide-d5 (C₂D₅Br) | 2.1 x 10¹³ | 54.8 | 531 - 635 |

Data from the pyrolysis of ethyl bromide and ethyl bromide-d5 using the toluene carrier gas technique.[1]

Table 2: Kinetic Isotope Effect in the Thermal Decomposition of Isopropyl Bromide

| Compound Comparison | Kinetic Isotope Effect (kH/kD) | Temperature |

| Isopropyl Bromide vs. β-deuterated Isopropyl Bromide | 2.5 | Not specified |

This value represents the ratio of the rate of decomposition of normal isopropyl bromide to its β-deuterated counterpart in the gas phase.

Experimental Protocols

The determination of the kinetic parameters for the thermal decomposition of bromoalkanes is typically carried out using a gas-phase pyrolysis technique, such as the toluene carrier gas method. This method allows for the study of unimolecular reactions at low reactant concentrations, minimizing intermolecular side reactions.

Toluene Carrier Gas Pyrolysis Method

Objective: To determine the first-order rate constants and Arrhenius parameters for the gas-phase thermal decomposition of a bromoalkane.

Apparatus:

-

A flow system consisting of a carrier gas inlet (e.g., for toluene).

-

A saturator containing the bromoalkane sample, maintained at a constant temperature to control vapor pressure.

-

A high-temperature pyrolysis furnace with a quartz or Pyrex reaction tube.

-

A pressure measurement and control system (manometer).

-

A series of cold traps to condense the reaction products and unreacted starting material.

-

Analytical instrumentation for product quantification, such as a gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

Procedure:

-

A stream of toluene vapor is passed through the system at a controlled flow rate and low pressure (typically a few torr). Toluene acts as an inert carrier gas and also as a radical scavenger to suppress chain reactions.

-

The toluene stream is passed through the saturator containing the liquid bromoalkane (either deuterated or non-deuterated), which is held at a constant, known temperature. This introduces a known partial pressure of the bromoalkane into the carrier gas stream.

-

The gas mixture then enters the pyrolysis furnace, which is maintained at a precise, constant temperature. The residence time of the gas in the hot zone is controlled by the flow rate and the dimensions of the reaction tube.

-

As the bromoalkane passes through the furnace, it undergoes thermal decomposition.

-

The effluent from the furnace is rapidly cooled and passed through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the products (alkene, HBr) and any unreacted bromoalkane.

-

The contents of the traps are then carefully collected and analyzed quantitatively. Gas chromatography is commonly used to separate and quantify the amounts of the starting bromoalkane and the resulting alkene.

-

The first-order rate constant (k) is calculated based on the extent of decomposition and the residence time in the reactor.

-

The experiment is repeated at several different temperatures to obtain a series of rate constants.

-

An Arrhenius plot of ln(k) versus 1/T is then constructed. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A), from which the activation energy (Ea) and the pre-exponential factor (A) are determined.

Signaling Pathways and Experimental Workflows

Reaction Mechanism: E2 Elimination of Bromoalkanes

The thermal decomposition of bromoalkanes in the gas phase is a classic example of a unimolecular E2 elimination reaction, which proceeds through a four-membered cyclic transition state.

Caption: E2 elimination mechanism for bromoalkane pyrolysis.

Experimental Workflow: Toluene Carrier Gas Pyrolysis

The following diagram illustrates the logical flow of the toluene carrier gas technique for studying the thermal decomposition of bromoalkanes.

Caption: Workflow for the toluene carrier gas pyrolysis experiment.

Conclusion

The deuteration of bromoalkanes at the β-position leads to a demonstrable increase in their thermal stability. This is a direct consequence of the kinetic isotope effect, where the greater strength of the C-D bond compared to the C-H bond results in a higher activation energy for the E2 elimination reaction. The quantitative data presented for ethyl bromide and isopropyl bromide clearly illustrate this principle. The toluene carrier gas pyrolysis method provides a robust experimental framework for determining the kinetic parameters that underpin these observations. For professionals in drug development, understanding and applying the principles of deuteration can be a valuable strategy for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates by retarding metabolic processes that involve C-H bond cleavage.

References

Methodological & Application

The Use of 1-Bromoicosane-d3 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromoicosane-d3 as an internal standard (IS) in quantitative mass spectrometry (MS). The use of a deuterated internal standard is a robust method for enhancing the accuracy and precision of analytical results by correcting for variations inherent in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization and fragmentation patterns.[3]

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound with chemical and physical properties similar to the analyte, which is added at a constant concentration to all samples, calibration standards, and quality controls.[2] By using the ratio of the analyte signal to the internal standard signal, variations that occur during the analytical process can be effectively normalized.[2] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for MS-based methods.[1][4] Their chemical behavior is nearly identical to their non-deuterated counterparts, but their difference in mass allows for their distinct detection by the mass spectrometer, thereby preventing interference with the analyte signal.[2][5] The key principle lies in their near-identical physicochemical properties to the unlabeled analyte, ensuring that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement.[1]

Key Advantages of Using this compound as an Internal Standard:

-

Compensates for Matrix Effects: Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the sample matrix.[4][6]

-

Corrects for Sample Preparation Variability: Accounts for losses during extraction, cleanup, and derivatization steps.[7]

-

Improves Precision and Accuracy: Normalization of the analyte signal to the internal standard signal reduces the impact of instrumental drift and injection volume variations.[8]

-

High Specificity: The mass difference between this compound and its unlabeled counterpart allows for selective detection without cross-talk.

Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₈DBr |

| Molecular Weight | Approximately 364.4 g/mol |

| Mass Shift (vs. unlabeled) | M+3 |

| Isotopic Purity | >98 atom % D |

| Notes | The terminal methyl group is deuterated (-CD₃). The exact mass and fragmentation pattern should be confirmed by direct infusion analysis. |

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific analytes, matrices, and analytical instrumentation.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

-

Analyte and Internal Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of the analyte (e.g., 1-Bromoicosane) and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Store stock solutions at -20°C in amber glass vials.

-

-

Working Standard Solutions:

-

Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with the chosen solvent.

-

Internal Standard Working Solution (1 µg/mL): Dilute 10 µL of the this compound stock solution to 10 mL with the chosen solvent. This concentration should be optimized based on the expected analyte concentration range and instrument sensitivity.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by performing serial dilutions of the analyte working solution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

-

Spike each calibration standard with the internal standard working solution to achieve a constant final concentration (e.g., 100 ng/mL).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations within the calibration range in a representative blank matrix.

-

Spike the QC samples with the internal standard to the same final concentration as the calibration standards.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 1-Bromoicosane from aqueous matrices such as plasma or water samples.

-

To 1 mL of the sample (calibration standard, QC, or unknown) in a glass tube, add 100 µL of the internal standard working solution (1 µg/mL).

-

Add 5 mL of an appropriate extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for injection.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Due to its volatility, 1-Bromoicosane is well-suited for GC-MS analysis.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Analyte) | To be determined (e.g., a characteristic fragment) |

| Qualifier Ion (Analyte) | To be determined (e.g., another characteristic fragment) |

| Quantifier Ion (IS) | To be determined (corresponding fragment +3 Da) |

| Qualifier Ion (IS) | To be determined (corresponding fragment +3 Da) |

Note: The specific ions for SIM mode should be determined by analyzing the mass spectra of pure 1-Bromoicosane and this compound. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will exhibit a characteristic M and M+2 pattern.

Data Presentation and Analysis

Quantitative Data Summary

The following table presents hypothetical data from a validation study to demonstrate the performance of the method.

| Parameter | Result | Acceptance Criteria |

| Calibration Curve Range | 10 - 1000 ng/mL | - |

| Linearity (r²) | > 0.998 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10, Accuracy ± 20%, Precision < 20% |

| Intra-day Precision (%CV) | < 8% | < 15% |

| Inter-day Precision (%CV) | < 11% | < 15% |

| Accuracy (% Bias) | -5.2% to 6.8% | ± 15% |

| Extraction Recovery | 85 - 92% | Consistent and reproducible |

| Matrix Effect | 97 - 104% | 85 - 115% |

Data Analysis Workflow

-

Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard in all chromatograms.

-

Response Ratio Calculation: Calculate the response ratio for each sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Calibration Curve Construction: Plot the response ratio versus the concentration of the analyte for the calibration standards. Perform a linear regression analysis.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by calculating their response ratios and using the equation of the calibration curve.

Visualizations

Experimental Workflow

Caption: Quantitative analysis workflow using this compound as an internal standard.

Principle of Internal Standard Correction

Caption: How an internal standard corrects for analytical variability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1-Bromoicosane-d3 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 1-Bromoicosane-d3 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated form of 1-bromoicosane, is often utilized as an internal standard in analytical chemistry for the quantification of its non-labeled counterpart and other related long-chain alkyl halides. The methodology presented here is designed to provide high sensitivity, specificity, and reproducibility for the analysis of this compound in complex biological matrices. This document provides detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, making it a valuable resource for researchers in drug development and metabolism studies.

Introduction

1-Bromoicosane is a long-chain alkyl bromide that can be found in environmental samples and is also used as a synthetic building block in organic chemistry. Its deuterated analog, this compound, serves as an ideal internal standard for quantitative GC-MS analysis due to its similar chemical and physical properties to the analyte of interest, while being distinguishable by its mass spectrum. The use of a stable isotope-labeled internal standard is a well-established technique to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[1][2][3] This protocol is optimized for the selective detection and quantification of this compound in complex biological samples.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for the removal of interfering matrix components and for the efficient extraction of the analyte. The following liquid-liquid extraction (LLE) protocol is recommended for plasma or serum samples.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound standard solution

-

Internal standard (e.g., 1-Bromooctadecane)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Hexane, HPLC grade

-

Sodium sulfate, anhydrous

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of the biological sample in a 15 mL centrifuge tube, add a known amount of a suitable internal standard (e.g., 1-Bromooctadecane).

-

Add 5 mL of MTBE to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Repeat the extraction (steps 2-5) with another 5 mL of MTBE and combine the organic extracts.

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector | Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 10 min |

| Mass Spectrometer | |

| MS System | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectrum and Fragmentation

The mass spectrum of non-deuterated 1-bromoicosane (C₂₀H₄₁Br) shows a characteristic isotopic pattern for bromine, with two major molecular ion peaks at m/z 360 and 362, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively, in an approximate 1:1 ratio.[4][5][6] The fragmentation of long-chain bromoalkanes is characterized by the loss of the bromine atom and cleavage of the alkyl chain.[5][6][7]

For this compound, where three deuterium atoms are typically located on the terminal methyl group (C₂₀H₃₈D₃Br), the molecular ion peaks are expected to be shifted by 3 mass units to m/z 363 and 365. The key fragment ions for quantification in SIM mode should be selected based on their abundance and specificity.

Table 2: Predicted Quantitative Data for this compound Analysis

| Parameter | Expected Value/Range |